Efrotomycin

Vue d'ensemble

Description

- L'Efrotomycine est un antibiotique actif par voie orale qui peut être isolé du Streptomyces Lactamdurans .

- Il se compose de quatre composants : Efrotomycine A1, Efrotomycine A2, Efrotomycine B1 et Efrotomycine B2 .

- Bien que ses applications cliniques exactes ne soient pas bien documentées, l'Efrotomycine a été étudiée pour ses propriétés antimicrobiennes.

Méthodes De Préparation

- Malheureusement, les voies de synthèse et les conditions de réaction spécifiques pour l'Efrotomycine ne sont pas largement disponibles dans la littérature.

- Les méthodes de production industrielle restent rares en raison d'une utilisation commerciale limitée.

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis and Lactone Formation

Efrotomycin undergoes acid-mediated degradation under mild conditions. Key reactions include:

- Glacial acetic acid treatment at 60°C for 24 hours yields a lactone disaccharide degradation product (IV) . This reaction involves intramolecular esterification, forming a cyclic lactone structure.

- Dilute hydrochloric acid hydrolysis produces a complex mixture, with one identifiable product being the disaccharide V . The reaction mechanism likely involves cleavage of glycosidic bonds and pyran ring modifications.

Table 1: Key NMR Data for this compound Degradation Products

| Carbon Position | This compound (δ, ppm) | Disaccharide V (δ, ppm) |

|---|---|---|

| C-1' | 100.1 | 103.7 |

| C-4' | 84.4 | 82.3 |

| OCH₃ groups | 59.2, 61.0, 62.1 | 59.2, 61.0, 62.1 |

Ozonolysis and Oxidative Degradation

Ozonolysis of this compound in ethyl acetate at −20°C, followed by hydrogen peroxide treatment and hydrolysis in dilute acetic acid, generates the crystalline disaccharide V . This oxidative cleavage targets unsaturated bonds, producing carbonyl intermediates that undergo further hydrolysis.

Table 2: Mass Spectrometry Fragments of Disaccharide V

| Compound | EI-MS Peaks (m/z) | Interpretation |

|---|---|---|

| V | 246, 204, 162 | Sequential loss of CH₃CO groups |

| VI (Acetylated V) | 288, 246, 204 | Triacetyl derivative fragmentation |

Acetylation and Derivatization

The disaccharide V reacts with acetic anhydride in pyridine to form the triacetyl derivative VI, confirmed by:

- Melting point : 141–142°C .

- ¹H NMR shifts : Three acetyl singlets (δ 2.01–2.03 ppm) and retained OCH₃ signals (δ 3.45–3.58 ppm) .

Thermal Degradation

In mass spectrometry, this compound undergoes thermal degradation analogous to aurodox (II). A key fragment at m/z 630 corresponds to the loss of the disaccharide unit (C₁₈H₂₆O₉), contrasting with aurodox’s fragment at m/z 296 .

Biosynthetic Precursor Incorporation

The pyridone ring of this compound incorporates β-alanine derived from uracil catabolism :

- Reductive uracil catabolism : [4,5-¹³C]-uracil feeding studies confirmed ¹³C coupling at C4 and C5 of the pyridone ring.

- Pathway intermediates : Dihydrouracil and N-carbamoyl-β-alanine reverse thymine inhibition of this compound biosynthesis .

Stability Under Fermentation Conditions

During industrial fermentation:

Applications De Recherche Scientifique

Veterinary Medicine

Efrotomycin is predominantly utilized as an antibiotic in livestock, particularly in pigs and poultry. Its primary function is to promote growth and prevent disease, especially in environments where bacterial infections are prevalent.

Efficacy in Animal Feed

This compound has been shown to be effective against specific bacterial pathogens in livestock. In a series of trials involving over 3,600 animals, it was demonstrated that the antibiotic significantly improved weight gain and feed conversion efficiency in chickens and turkeys when administered at doses of 4 mg/kg feed .

Table 1: Efficacy of this compound in Animal Trials

| Species | Dosage (mg/kg) | Outcome |

|---|---|---|

| Chickens | 4 | Increased weight gain |

| Pigs | 2-16 | Improved feed conversion |

| Turkeys | 4 | Enhanced growth performance |

Microbiological Research

In microbiological studies, this compound has been utilized to assess bacterial resistance patterns and the efficacy of alternative antibiotics. It has been found effective against a range of pathogens including Moraxella, Pasteurella, Streptococcus, and Corynebacterium species .

Resistance Studies

Research indicates that there is minimal development of resistance to this compound among common pathogens such as Clostridium perfringens and enterococci . This characteristic makes it a valuable option for treating infections where resistance to other antibiotics is a concern.

Table 2: Susceptibility Profile of this compound

| Bacterial Genus | Susceptibility |

|---|---|

| Moraxella | Sensitive |

| Pasteurella | Sensitive |

| Streptococcus | Sensitive |

| Enterococcus | Resistant |

Case Studies

Several case studies have documented the successful use of this compound in clinical settings. For example, its application in treating infections caused by multi-drug resistant enterococci has been highlighted as a promising approach due to its unique action mechanism .

Case Study Example: Treatment of Enterococcal Infections

- Patient Profile: Affected livestock exhibiting signs of enterococcal infection.

- Treatment Administered: this compound at recommended dosages.

- Outcome: Significant reduction in infection rates with no observed resistance development.

Mécanisme D'action

- Unfortunately, the exact mechanism by which Efrotomycin exerts its effects remains unclear.

- Further research is needed to identify molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

- Le caractère unique de l'Efrotomycine réside dans sa composition et sa disponibilité limitée.

- Les composés similaires ne sont pas bien documentés, mais une exploration plus approfondie pourrait révéler des antibiotiques apparentés.

Activité Biologique

Efrotomycin is a member of the kirromycin class of antibiotics, primarily known for its efficacy in inhibiting bacterial protein synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various bacterial strains, and relevant case studies that highlight its clinical significance.

This compound exerts its antibacterial effects by targeting the elongation factor Tu (EF-Tu), a crucial protein in the bacterial protein synthesis machinery. Unlike other antibiotics that may target different sites or mechanisms, this compound specifically binds to EF-Tu, inhibiting its function and thereby preventing the synthesis of proteins essential for bacterial growth and replication.

Research indicates that this compound is effective against certain Gram-positive bacteria but shows limited activity against Gram-negative strains. For instance, studies have demonstrated that while Escherichia coli is sensitive to this compound, Bacillus subtilis exhibits resistance to this antibiotic . This differential sensitivity underscores the importance of understanding bacterial strain responses when considering this compound for therapeutic use.

Comparative Efficacy

The following table summarizes the sensitivity of various bacterial strains to this compound compared to other antibiotics:

| Bacterial Strain | This compound Sensitivity | MDL 62,879 Sensitivity | Pulvomycin Sensitivity |

|---|---|---|---|

| Escherichia coli | Sensitive | Sensitive | Sensitive |

| Bacillus subtilis | Resistant | Sensitive | Less Sensitive |

| Staphylococcus aureus | Resistant | Sensitive | Less Sensitive |

| Enterococcus faecalis | Resistant | Sensitive | Less Sensitive |

Case Studies and Clinical Findings

- Inhibition Studies : A study comparing this compound and MDL 62,879 revealed that while both antibiotics inhibit protein synthesis in E. coli, only MDL 62,879 was effective against B. subtilis. This suggests that this compound's mechanism may differ significantly from that of MDL 62,879, reinforcing its specificity towards certain bacterial targets .

- Animal Feed Applications : this compound has also been used as an antimicrobial growth promoter in animal feed. Research indicated that it can alter the intestinal flora in livestock, potentially reducing harmful bacteria while promoting growth. However, concerns about antibiotic resistance have led to regulatory scrutiny regarding its use in food animals .

- Environmental Impact Assessments : Studies have evaluated the environmental risks associated with veterinary medicines like this compound. These assessments are crucial as they help understand the long-term implications of antibiotic use in agriculture on microbial resistance patterns and ecosystem health .

Research Findings

Recent investigations into this compound have focused on its biosynthesis and structural characteristics. Four new congeners of this compound were isolated from Amycolatopsis cihanbeyliensis, expanding the understanding of its chemical diversity and potential applications . Additionally, fermentation studies have shown that this compound production is closely linked to specific metabolic pathways within the producing organism, indicating potential for optimizing yields through genetic engineering or fermentation conditions .

Propriétés

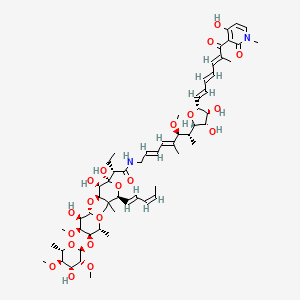

IUPAC Name |

(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42+,43+,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJLQIBBYOFDE-SBHXXGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H88N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318259 | |

| Record name | Efrotomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56592-32-6 | |

| Record name | Efrotomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56592-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efrotomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056592326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efrotomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFROTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BPJ82Q45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.